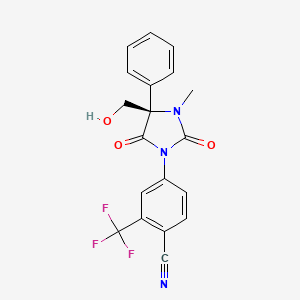

GLPG0492 (R enantiomer)

描述

属性

IUPAC Name |

4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJGULUVTFDTAS-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=O)[C@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111678 |

Source

|

| Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215085-93-0 |

Source

|

| Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215085-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GLPG0492

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial information from some commercial suppliers identifies the active enantiomer of GLPG0492 as the R-enantiomer. However, the primary scientific literature consistently identifies the active compound as the S-enantiomer. This guide will focus on the publicly available data for the S-enantiomer of GLPG0492, which is the pharmacologically active agent. Limited information is available for the R-enantiomer.

Core Mechanism of Action

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that exhibits tissue-selective anabolic effects, primarily on muscle and bone, with minimal androgenic impact on reproductive tissues.[1][2] Its mechanism of action is centered on its function as a partial agonist of the androgen receptor (AR). By binding to the AR, GLPG0492 initiates a cascade of transcriptional changes that promote muscle protein synthesis and inhibit muscle protein breakdown, leading to muscle hypertrophy and prevention of atrophy.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GLPG0492 (S-enantiomer) based on available preclinical data.

Table 1: In Vitro Activity

| Parameter | Value | Species/Cell Line | Reference |

| Potency (EC50) | 12 nM (racemate) | Not Specified | [4] |

| Selectivity | >500-fold vs. other steroid receptors | Not Specified | [1] |

Table 2: In Vivo Efficacy (Castrated Male Rat Model)

| Parameter | Value | Tissue | Reference |

| Anabolic Activity (ED50) | 0.75 mg/kg/day (oral) | Levator Ani Muscle | [1] |

| Androgenic Activity | Minimal effect on prostate weight | Prostate | [1] |

Table 3: Pharmacokinetic Profile (Rat)

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability (F) | > 50% | Oral | [2] |

Signaling Pathways

GLPG0492's anabolic effects are mediated through the modulation of specific signaling pathways that regulate muscle mass. Upon binding to the androgen receptor, GLPG0492 is thought to influence downstream targets that control both protein synthesis and degradation.

A key aspect of its mechanism in preventing muscle atrophy is the negative regulation of genes associated with muscle breakdown. In a mouse model of hindlimb immobilization, GLPG0492 treatment was shown to attenuate the upregulation of key atrophy-related genes.[1] This includes the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx), which are critical for the ubiquitination and subsequent degradation of myofibrillar proteins. While the precise mechanism is not fully elucidated, it is speculated that GLPG0492, through the androgen receptor, may interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a known regulator of MuRF1 expression.[1]

Experimental Protocols

Androgen Receptor Binding Assay (General Protocol)

While a specific protocol for GLPG0492 is not publicly available, a general competitive binding assay protocol is outlined below. This type of assay is used to determine the binding affinity of a test compound to the androgen receptor.

References

- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Development of GLPG0492: A Selective Androgen Receptor Modulator for Muscle Wasting Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) developed by Galapagos NV that has shown significant promise in preclinical models for the treatment of muscle wasting conditions such as cachexia and sarcopenia.[1][2] As a partial agonist of the androgen receptor (AR), GLPG0492 exhibits tissue-selective anabolic effects on muscle while sparing reproductive tissues, a key differentiator from traditional androgenic steroids.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GLPG0492, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways involved in its therapeutic effects.

Introduction

Muscle wasting, characterized by the progressive loss of muscle mass and function, is a debilitating hallmark of numerous chronic diseases, including cancer, chronic obstructive pulmonary disease (COPD), and AIDS, as well as the natural aging process (sarcopenia).[1][4] The current therapeutic landscape for these conditions is limited, highlighting a significant unmet medical need. Androgens, such as testosterone (B1683101), have demonstrated anabolic effects on muscle but are associated with undesirable side effects, including risks to the prostate and cardiovascular system, and virilization in women.[3][5]

Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic alternative, designed to elicit the anabolic benefits of androgens in musculoskeletal tissues with minimal impact on reproductive organs.[1][3] GLPG0492 emerged from a dedicated SARM discovery program at Galapagos NV as a potent and orally bioavailable small molecule with a favorable preclinical profile.[1][4]

Discovery and Synthesis

GLPG0492 was identified through a medicinal chemistry program at Galapagos NV.[1] The synthesis of GLPG0492 has been described in the scientific literature, and the compound has been determined to be >99% pure by HPLC and/or NMR analysis for use in preclinical studies.[1]

Mechanism of Action

GLPG0492 functions as a selective partial agonist of the androgen receptor.[1] It displays a high selectivity profile, with over 500-fold greater affinity for the AR compared to other members of the steroid receptor family in binding assays.[1] This selectivity is crucial for minimizing off-target effects. In cell-based assays, GLPG0492 demonstrates partial agonistic activity on the AR, which is believed to contribute to its tissue-selective anabolic effects.[1]

Signaling Pathway

The anabolic effects of GLPG0492 in skeletal muscle are mediated through the androgen receptor. Upon binding, the GLPG0492-AR complex translocates to the nucleus and modulates the transcription of target genes. This leads to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in muscle hypertrophy. One of the key mechanisms by which GLPG0492 is thought to prevent muscle atrophy is by negatively interfering with the NF-κB signaling pathway, which in turn inhibits the expression of muscle-specific E3 ubiquitin ligases such as MuRF1.[1]

Preclinical Development

The preclinical development of GLPG0492 has been extensive, utilizing various in vivo models to assess its efficacy and selectivity.

Castrated Male Rodent Model

In a standard castrated male rodent model, orally administered GLPG0492 demonstrated robust anabolic activity on the levator ani muscle, which is comparable to that of testosterone propionate.[1] Importantly, this anabolic effect was dissociated from androgenic activity on the ventral prostate, showcasing its muscle-selective properties.[1]

Table 1: Anabolic and Androgenic Activity of GLPG0492 in Castrated Male Rodents

| Compound | Dose for 50% Activity on Levator Ani (mg/kg/day) | Maximum Activity on Prostate at Highest Dose Tested |

| GLPG0492 | 0.75 | 30% |

Data sourced from Blanqué R, et al. BMC Musculoskelet Disord. 2014.[1]

Hindlimb Immobilization Model

To evaluate its potential in treating disuse atrophy, GLPG0492 was tested in a mouse model of unilateral hindlimb immobilization.[1]

Table 2: Effect of GLPG0492 on Muscle Mass and Prostate Weight in Hindlimb Immobilization Model

| Treatment Group | Dose (mg/kg/day) | Immobilized Gastrocnemius Weight (% of Intact Control) | Contralateral Gastrocnemius Weight (% of Intact Control) | Prostate Weight (% of Immobilized Control) |

| Immobilized Control | - | 79.1 ± 1.5 | 98.6 ± 1.5 | 100 ± 5.6 |

| GLPG0492 | 0.3 | 82.3 ± 1.8 | 101.4 ± 1.9 | 95.8 ± 4.9 |

| GLPG0492 | 3 | 88.5 ± 2.1 | 107.6 ± 2.2* | 103.5 ± 5.1 |

| GLPG0492 | 10 | 89.2 ± 1.9 | 104.7 ± 2.0 | 101.9 ± 5.3 |

| Testosterone Propionate | 1 | 87.9 ± 1.6 | 109.8 ± 1.8 | 148.6 ± 8.7*** |

*p<0.05, **p<0.01, **p<0.001 vs. Immobilized Control. Data are presented as mean ± SEM. Sourced from Blanqué R, et al. BMC Musculoskelet Disord. 2014.[1]

GLPG0492 dose-dependently attenuated the loss of muscle mass in the immobilized limb and showed a trend towards increasing muscle mass in the contralateral limb.[1] This effect was achieved without a significant increase in prostate weight, unlike testosterone propionate.[1]

Table 3: Effect of GLPG0492 on Gene Expression in Tibialis Muscle (Hindlimb Immobilization Model)

| Gene | Fold Change (Immobilized Control vs. Intact) | Fold Change (GLPG0492 10 mg/kg/day vs. Immobilized Control) |

| Atrogin-1 | 2.5 | ↓ (Significant Reduction) |

| MurF1 | 3.0 | ↓ (Significant Reduction) |

| LC3 | 1.5 | No Significant Change |

| IGF1 | 0.5 | ↑ (Significant Increase) |

| FoxO1 | 1.8 | ↓ (Significant Reduction) |

| Myogenin | 2.2 | ↓ (Significant Reduction) |

| IL1B | 3.5 | ↓ (Significant Reduction) |

| PGC-1α | 0.4 | ↑ (Significant Increase) |

Data interpreted from graphical representations in Blanqué R, et al. BMC Musculoskelet Disord. 2014.[1]

Gene expression analysis of the tibialis muscle revealed that GLPG0492 counteracted the immobilization-induced upregulation of key atrophy-related genes (atrogenes) such as Atrogin-1 and MurF1, and the transcription factor FoxO1.[1] Concurrently, it promoted the expression of anabolic and mitochondrial biogenesis markers like IGF1 and PGC-1α.[1]

mdx Mouse Model of Duchenne Muscular Dystrophy

GLPG0492 was also evaluated in the exercised mdx mouse model, a preclinical model for Duchenne muscular dystrophy (DMD).[6] In a 12-week study, GLPG0492 significantly increased mouse strength and preserved running performance in an acute exhaustion test, while the vehicle-treated animals showed a significant increase in fatigue.[6]

Clinical Development

Galapagos initiated a Phase I clinical study to evaluate the safety, tolerability, and pharmacokinetics of GLPG0492 in healthy volunteers.[4] The study showed that GLPG0492 had good safety and a pharmacokinetic profile that supports once-daily oral dosing.[4] Subsequently, a Phase I Proof-of-Mechanism study was initiated for cachexia.[4]

Experimental Protocols

Hindlimb Immobilization Model

-

Animals: Male BALB/cj mice (10 weeks old).[1]

-

Procedure: Unilateral hindlimb plaster casting was performed on day 0.[1]

-

Treatment: Mice were treated for 7 days with GLPG0492 (0.3, 3, and 10 mg/kg/d), testosterone-propionate (1 mg/kg/d), or vehicle (5% Ethanol/95% Corn oil) via subcutaneous administration.[1]

-

Endpoints: At day 7, gastrocnemius and tibialis anterior muscles were collected and weighed. Muscle fiber cross-sectional area was determined by histomorphometry. Gene expression analysis was performed on the tibialis anterior muscle.[1]

Gene Expression Analysis

-

RNA Extraction: Total RNA was extracted from the tibialis anterior muscle using a commercially available lysis reagent.

-

cDNA Synthesis: Total RNA was converted into cDNA using a reverse transcriptase kit according to the manufacturer's protocol.

-

Quantitative RT-PCR: Q-RT-PCR was performed on an ABI StepOne Plus system using SYBR Green PCR Master Mix. The 2-ΔΔCt relative quantification method was used, with normalization to a housekeeping gene.

Metabolomic Profiling

-

Sample Preparation: Plasma samples were subjected to metabolomic profiling.

-

1H-NMR Spectroscopy: 1H-NMR was used to acquire metabolic profiles of the plasma samples.

-

Data Analysis: The resulting spectra were analyzed to identify and quantify metabolites that were significantly modulated by GLPG0492 treatment.

Conclusion

GLPG0492 is a promising non-steroidal SARM that has demonstrated significant anabolic effects on skeletal muscle in preclinical models of muscle wasting, while exhibiting a favorable safety profile with respect to androgenic side effects. Its mechanism of action, involving the selective partial agonism of the androgen receptor and the modulation of key signaling pathways controlling muscle mass, supports its potential as a therapeutic agent for conditions such as cachexia and sarcopenia. Further clinical investigation is warranted to establish its efficacy and safety in human populations.

References

- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of 1H NMR Spectra from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mcgill.ca [mcgill.ca]

- 6. researchgate.net [researchgate.net]

GLPG0492: A Deep Dive into a Novel Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions characterized by muscle wasting, such as sarcopenia and cachexia.[1][2][3] As a SARM, GLPG0492 is designed to exhibit tissue-selective activation of the androgen receptor (AR), promoting anabolic effects in muscle and bone while minimizing androgenic side effects in reproductive tissues.[2][4] This technical guide provides a comprehensive overview of GLPG0492, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Core Data Summary

The following tables summarize the key quantitative data reported for GLPG0492, facilitating a clear comparison of its pharmacological properties.

Table 1: In Vitro Activity of GLPG0492

| Parameter | Value | Cell Line/System | Reference |

| Potency | 12 nM | - | [1] |

| EC50 (Transactivation Assay) | 12 nM | HeLa cells expressing human AR | [5] |

| Selectivity vs. other steroid receptors | >500-fold | Binding assays | [2] |

Table 2: In Vivo Anabolic and Androgenic Activity of GLPG0492 in a Castrated Rat Model

| Tissue | Effect of GLPG0492 (10 mg/kg per day) | Marker of | Reference |

| Levator Ani Muscle | Increased weight | Anabolic Activity | [5] |

| Ventral Prostate | No effect on weight | Androgenic Activity | [5] |

Table 3: Efficacy of GLPG0492 in a Mouse Model of Hindlimb Immobilization

| Parameter | GLPG0492 Effect | Dose(s) | Comparator | Reference |

| Immobilization-induced muscle atrophy | Partially prevented | 0.3, 3, 10 mg/kg/day | Testosterone (B1683101) Propionate (B1217596) (TP) at 1 mg/kg/day | [2] |

| Muscle fiber hypertrophy | Trend to promote | 10 mg/kg/day | TP at 1 mg/kg/day | [2] |

| Prostate weight | Spared (no increase) | Not specified | TP | [2] |

Mechanism of Action and Signaling Pathway

GLPG0492 functions as a partial agonist of the androgen receptor.[2] Upon binding to the AR in the cytoplasm, the GLPG0492-AR complex translocates to the nucleus. Within the nucleus, this complex binds to androgen response elements (AREs) on target genes, modulating their transcription. The tissue selectivity of GLPG0492 is attributed to its unique conformational changes induced in the AR, leading to differential recruitment of co-regulators (co-activators and co-repressors) in various tissues. This results in a desired anabolic response in muscle tissue while sparing androgenic tissues like the prostate.

Caption: Androgen receptor signaling pathway activated by GLPG0492.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Androgen Receptor Transactivation Assay

Objective: To determine the functional potency (EC50) of GLPG0492 in activating the androgen receptor.

Methodology:

-

Cell Culture: HeLa cells, which are of human origin, are cultured in appropriate media. These cells are transiently transfected with a plasmid encoding the full-length human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

-

Compound Treatment: Following transfection, the cells are treated with increasing concentrations of GLPG0492 or a reference androgen (e.g., dihydrotestosterone, DHT).

-

Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of AR-mediated gene transcription.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value, the concentration at which GLPG0492 elicits 50% of its maximal activity, is calculated.

In Vivo Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model

Objective: To evaluate the tissue-selective effects of GLPG0492 in vivo.

Methodology:

-

Animal Model: Orchiectomized (castrated) male rats are used as a model of androgen deficiency.

-

Dosing: The animals are treated daily with GLPG0492 (e.g., 10 mg/kg), a vehicle control, or a reference androgen like testosterone propionate (TP) for a specified duration.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. The levator ani muscle is used as a marker of anabolic activity, while the ventral prostate and seminal vesicles are markers of androgenic activity.

-

Data Analysis: The weights of the respective tissues are compared between the different treatment groups to determine the anabolic and androgenic potential of GLPG0492.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLPG-0492 - Wikipedia [en.wikipedia.org]

- 4. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Pharmacological Profile of GLPG0492: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical models for the treatment of muscle wasting conditions. As a partial agonist of the androgen receptor (AR), GLPG0492 exhibits tissue-selective anabolic activity in muscle and bone, with a favorable safety profile characterized by reduced androgenic effects on reproductive tissues. This technical guide provides a comprehensive overview of the pharmacological profile of GLPG0492, including its binding and functional characteristics, pharmacokinetic properties, and mechanism of action, based on currently available data.

Binding and Functional Activity

GLPG0492 is a potent and selective ligand for the androgen receptor. In vitro studies have demonstrated its high binding affinity and functional activity.

Binding Affinity and Selectivity

GLPG0492 exhibits a high affinity for the androgen receptor, with a reported potency of 12 nM. A key characteristic of GLPG0492 is its remarkable selectivity for the androgen receptor over other steroid hormone receptors. Binding assays have shown a greater than 500-fold selectivity for the AR compared to other members of the steroid receptor family.

| Receptor | Binding Affinity (Ki or IC50) | Selectivity vs. AR |

| Androgen Receptor (AR) | 12 nM (potency) | - |

| Other Steroid Receptors | >500-fold lower affinity | >500x |

Note: Specific Ki or IC50 values for other steroid receptors are not publicly available at this time.

Functional Activity

In cell-based assays, GLPG0492 behaves as a partial agonist of the androgen receptor. This partial agonism is crucial to its tissue-selective effects, leading to anabolic activity in muscle tissue while having minimal androgenic effects on tissues such as the prostate.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Competitive binding assays are utilized to determine the binding affinity of GLPG0492 for the androgen receptor. A general protocol for such an assay is as follows:

-

Preparation of Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from target tissues, such as the hamster prostate.

-

Incubation: A constant concentration of a radiolabeled androgen, such as [3H]DHT, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (GLPG0492).

-

Separation: The bound and free radioligand are separated using methods like filtration or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay (General Protocol)

Reporter gene assays are employed to assess the functional activity of GLPG0492 as an AR agonist or antagonist.

-

Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or VCaP) is transiently or stably transfected with two plasmids:

-

An AR expression vector.

-

A reporter vector containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., firefly luciferase).

-

-

Treatment: The transfected cells are treated with varying concentrations of GLPG0492, a known AR agonist (e.g., R1881) as a positive control, and a vehicle control.

-

Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity and EC50 of the compound.

Experimental workflow for the hindlimb immobilization mouse model.

Mouse Hindlimb Immobilization Model

This in vivo model is used to evaluate the efficacy of GLPG0492 in preventing disuse-induced muscle atrophy.[1][2]

-

Animals: Male BALB/c mice are typically used.

-

Immobilization: One hindlimb is immobilized in a plantar-flexed position using a plaster cast. The contralateral limb serves as a control.[1]

-

Treatment: Animals are treated daily with subcutaneous injections of GLPG0492 (at doses of 0.3, 3, and 10 mg/kg/day), testosterone (B1683101) propionate (B1217596) (TP) as a positive control, or vehicle.[1]

-

Duration: The immobilization and treatment period is typically 7 days.[1]

-

Endpoint Analysis: After 7 days, animals are sacrificed, and the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral limbs are excised, weighed, and processed for histological and gene expression analysis.[1]

Pharmacokinetics

Preclinical pharmacokinetic data for GLPG0492 have been primarily generated in mice.

| Species | Dose (mg/kg/day) | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Mouse | 0.3 | Subcutaneous | 100 ± 11 | - | - | - |

| Mouse | 3 | Subcutaneous | 1140 ± 129 | - | - | - |

| Mouse | 10 | Subcutaneous | 4016 ± 514 | - | - | - |

Data represents plasma exposure at steady state (Day 7). Cmax, Tmax, AUC, and half-life (t1/2) data from single-dose or other preclinical species are not currently publicly available.

Mechanism of Action

GLPG0492 exerts its anabolic effects on muscle through its interaction with the androgen receptor and the subsequent modulation of downstream signaling pathways that regulate muscle mass.

Androgen Receptor Signaling

Upon binding to the androgen receptor in the cytoplasm, GLPG0492 induces a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the AR-GLPG0492 complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes involved in muscle protein synthesis and other anabolic processes.

Modulation of Anabolic and Catabolic Pathways

GLPG0492 has been shown to negatively interfere with major signaling pathways that control muscle mass homeostasis. Gene expression studies in the hindlimb immobilization model revealed that GLPG0492 treatment leads to:

-

Inhibition of Catabolic Gene Expression:

-

A significant reduction in the expression of the muscle-specific E3 ubiquitin ligase, MuRF1 (Muscle RING Finger 1). MuRF1 is a key player in muscle protein degradation.

-

Attenuation of the induction of FoxO1 (Forkhead box protein O1), a transcription factor that upregulates atrogenes like MuRF1.

-

-

Modulation of Myogenic and Inflammatory Genes:

-

Downregulation of myogenin , a myogenic regulatory factor.

-

Upregulation of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis and function.

-

The inhibition of MurF1 expression suggests that GLPG0492 helps to preserve muscle mass by slowing down protein catabolism. The potential involvement of the NF-κB signaling pathway in mediating this effect has been proposed, as androgens are known to negatively interfere with NF-κB signaling.

Proposed mechanism of action of GLPG0492 in skeletal muscle.

Conclusion

GLPG0492 is a potent and selective non-steroidal SARM with a clear anabolic effect on skeletal muscle demonstrated in preclinical models of muscle wasting. Its mechanism of action is driven by its partial agonism of the androgen receptor, leading to the modulation of key genes involved in muscle protein synthesis and degradation. The favorable pharmacological profile of GLPG0492, characterized by its tissue selectivity, supports its potential as a therapeutic agent for conditions associated with muscle atrophy. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations.

References

In Vitro Characterization of GLPG0492: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of GLPG0492, a non-steroidal, selective androgen receptor modulator (SARM). The information herein is compiled from key preclinical studies to support further research and development efforts.

Core Pharmacological Profile

GLPG0492 is a potent and selective agonist of the androgen receptor (AR). Its mechanism of action involves binding to the AR and modulating its activity in a tissue-selective manner. In vitro studies have been crucial in defining its pharmacological profile, including its binding affinity, functional potency, and selectivity.

Binding Affinity and Selectivity

GLPG0492 demonstrates high-affinity binding to the human androgen receptor. Its selectivity has been profiled against a panel of other nuclear hormone receptors, revealing a favorable selectivity profile.

Table 1: Androgen Receptor Binding Affinity of GLPG0492

| Parameter | Value | Reference |

| Ki (nM) | 12 | [1] |

Table 2: Selectivity Profile of GLPG0492 against other Steroid Receptors

| Receptor | Selectivity (fold vs. AR) | Reference |

| Progesterone Receptor | >500 | [2] |

| Glucocorticoid Receptor | >500 | [2] |

| Mineralocorticoid Receptor | >500 | [2] |

| Estrogen Receptor | >500 | [2] |

Functional Activity

The functional activity of GLPG0492 as an AR agonist has been evaluated in various in vitro cell-based assays. These assays typically utilize reporter gene constructs responsive to AR activation.

Table 3: In Vitro Functional Potency of GLPG0492

| Assay Type | Cell Line | Parameter | Value | Reference |

| Reporter Gene Assay | PC3(AR)2 (Prostate Carcinoma) | EC50 (nM) | 3.99 | [3][4][5] |

| Yeast Androgen Screen | Saccharomyces cerevisiae | EC50 (μM) | 4.44 | [3][5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of GLPG0492 to the human androgen receptor.

Methodology:

-

Receptor Source: Cytosolic extracts from cells overexpressing the human androgen receptor (e.g., Sf9 insect cells).

-

Radioligand: [3H]-Mibolerone, a high-affinity synthetic androgen.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Procedure: a. A constant concentration of [3H]-Mibolerone is incubated with the receptor preparation in the presence of increasing concentrations of GLPG0492. b. The incubation is carried out at 4°C for a sufficient time to reach equilibrium. c. Bound and free radioligand are separated using a hydroxylapatite-based method. d. The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of GLPG0492 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reporter Gene Assay in Prostate Carcinoma Cells

Objective: To assess the functional agonist activity of GLPG0492 on the androgen receptor in a mammalian cell line.

Methodology:

-

Cell Line: PC3(AR)2 cells, a human prostate cancer cell line stably transfected with an expression vector for the human androgen receptor.

-

Reporter Construct: A plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).

-

Procedure: a. PC3(AR)2 cells are seeded in multi-well plates and allowed to attach. b. The cells are then transiently transfected with the ARE-luciferase reporter plasmid. c. After a recovery period, the cells are treated with increasing concentrations of GLPG0492 or a reference androgen (e.g., dihydrotestosterone, DHT). d. Following an incubation period (typically 24-48 hours), the cells are lysed. e. Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The EC50 value (the concentration of GLPG0492 that produces 50% of the maximal response) is determined by plotting the luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Yeast Androgen Screen (YAS)

Objective: To evaluate the androgenic activity of GLPG0492 in a yeast-based reporter system.

Methodology:

-

Yeast Strain: Saccharomyces cerevisiae genetically engineered to express the human androgen receptor and a reporter gene (e.g., β-galactosidase or a fluorescent protein) under the control of an ARE.

-

Procedure: a. Yeast cells are cultured in a suitable medium to a specific optical density. b. The yeast culture is then exposed to various concentrations of GLPG0492 in a multi-well plate format. c. The plates are incubated for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression. d. The reporter gene product is quantified. For β-galactosidase, a chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. For fluorescent reporters, the fluorescence is measured using a plate reader.

-

Data Analysis: Similar to the mammalian reporter gene assay, the EC50 value is calculated from the dose-response curve of reporter gene activity versus GLPG0492 concentration.

Visualizations

Signaling Pathway

Caption: GLPG0492 activates the androgen receptor signaling pathway.

Experimental Workflows

Caption: Workflow for the androgen receptor competitive binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. merckmillipore.com [merckmillipore.com]

GLPG0492: A Deep Dive into Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and selectivity of GLPG0492, a non-steroidal selective androgen receptor modulator (SARM). The information presented is collated from publicly available research, intended to inform researchers and professionals in the field of drug development.

Core Target and Mechanism of Action

GLPG0492 is a potent and selective ligand for the Androgen Receptor (AR), a member of the nuclear hormone receptor superfamily. Upon binding, GLPG0492 acts as a partial agonist, inducing a conformational change in the AR. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This selective modulation aims to elicit anabolic effects in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[1][2]

The signaling pathway for Androgen Receptor activation is depicted below:

Quantitative Binding Affinity and Functional Potency

GLPG0492 demonstrates high affinity for the androgen receptor. The primary literature identifies GLPG0492 with a potency of 12 nM in functional assays.[3][4] While specific Ki values from competitive binding assays are not detailed in the readily available abstracts, the functional potency indicates a strong interaction with the AR.

| Parameter | Value | Assay Type | Reference |

| Potency (EC50) | 12 nM | Cell-based functional assay | [3][4] |

Selectivity Profile

A key characteristic of GLPG0492 is its high selectivity for the androgen receptor over other steroid hormone receptors. This selectivity is crucial for its desired therapeutic profile, minimizing off-target effects.

| Receptor Family | Selectivity vs. Androgen Receptor | Assay Type | Reference |

| Other Steroid Receptors | >500-fold | Binding Assays | [1][2] |

This high degree of selectivity suggests that GLPG0492 has a significantly lower affinity for receptors such as the progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors.

Experimental Protocols

While the exact, detailed protocols from the primary publication by Nique et al. (2012) are not fully available through the conducted searches, the following represents standard methodologies for the types of experiments cited.

Radioligand Binding Assay (Competitive)

This type of assay is commonly used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

References

GLPG0492: A Novel Selective Androgen Receptor Modulator for Muscle Wasting Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Muscle wasting, a debilitating consequence of numerous chronic diseases and aging, presents a significant unmet medical need. Selective Androgen Receptor Modulators (SARMs) have emerged as a promising therapeutic class, offering the anabolic benefits of traditional androgens with a more favorable safety profile. This technical guide provides a comprehensive overview of GLPG0492, a non-steroidal SARM developed by Galapagos NV. We delve into its mechanism of action, preclinical efficacy in models of muscle atrophy, and the detailed experimental protocols utilized in its characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel therapies for muscle wasting diseases.

Introduction to GLPG0492

GLPG0492 is a potent and selective, non-steroidal selective androgen receptor modulator.[1] It has been investigated for its potential to treat muscle wasting conditions such as cachexia and Duchenne muscular dystrophy.[2] As a SARM, GLPG0492 is designed to selectively target androgen receptors in muscle and bone, thereby promoting anabolic effects while minimizing the androgenic side effects associated with traditional testosterone (B1683101) therapy, such as adverse effects on the prostate.[3][4]

Preclinical studies have demonstrated that GLPG0492 can effectively counteract muscle atrophy in a mouse model of hindlimb immobilization. Its efficacy in reducing muscle loss is comparable to that of testosterone propionate (B1217596) (TP), a well-established androgen.[3][5] Notably, GLPG0492 achieves this muscle-sparing effect without significantly impacting reproductive tissues, highlighting its tissue-selective nature.[3][5]

Mechanism of Action

GLPG0492 exerts its anabolic effects by binding to and activating the androgen receptor (AR) in target tissues. The androgen-AR signaling pathway is a key regulator of skeletal muscle development and maintenance.[5] Upon activation by a ligand like GLPG0492, the AR translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and degradation.[6]

A critical aspect of GLPG0492's mechanism in combating muscle atrophy is its interference with major signaling pathways that control muscle mass homeostasis.[3][5] Specifically, in conditions of muscle wasting, there is an upregulation of key catabolic regulators, including the transcription factor Forkhead box O1 (FoxO1) and the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1.[7][8] These molecules are pivotal in the ubiquitin-proteasome pathway, which is responsible for the degradation of muscle proteins.

GLPG0492, along with testosterone, has been shown to negatively interfere with these catabolic pathways.[5] By suppressing the expression of genes like Foxo1, MuRF1, and myogenin, GLPG0492 shifts the balance from protein degradation towards protein synthesis, thereby preserving muscle mass.[7]

Preclinical Efficacy in a Mouse Model of Hindlimb Immobilization

The primary preclinical evaluation of GLPG0492 for muscle atrophy was conducted in a mouse model of unilateral hindlimb immobilization, a well-established method to induce rapid muscle wasting.[5][9]

Study Design

Male BALB/cj mice underwent unilateral hindlimb plaster casting for 7 days to induce muscle atrophy.[5] During this period, mice were treated with either vehicle, GLPG0492 at various doses (0.3, 3, and 10 mg/kg/day), or testosterone propionate (TP) at 1 mg/kg/day. The contralateral, non-immobilized limb served as an internal control.[5]

Key Findings

3.2.1. Effect on Muscle Mass

Hindlimb immobilization for 7 days resulted in a significant loss of gastrocnemius muscle mass in the vehicle-treated group.[5] Treatment with GLPG0492 dose-dependently attenuated this muscle loss, with the most significant effects observed at doses of 3 and 10 mg/kg/day.[5] Notably, the efficacy of GLPG0492 in preventing muscle atrophy was comparable to that of TP.[5] In the contralateral (non-immobilized) limb, both GLPG0492 and TP demonstrated anabolic activity, with a significant increase in gastrocnemius weight observed with GLPG0492 at 3 mg/kg/day.[5]

Table 1: Effect of GLPG0492 and TP on Gastrocnemius Muscle Weight in Hindlimb Immobilization Model

| Treatment Group | Dose (mg/kg/day) | Normalized Gastrocnemius Weight (Immobilized Limb) (% of Intact) | Normalized Gastrocnemius Weight (Contralateral Limb) (% of Intact) |

| Intact Control | - | 100 | 100 |

| Immobilized Vehicle | - | ~79 | ~100 |

| GLPG0492 | 0.3 | ~85 | ~102 |

| GLPG0492 | 3 | ~90 | ~108 |

| GLPG0492 | 10 | ~92** | ~105 |

| Testosterone Propionate (TP) | 1 | ~100*** | ~107 |

| Data are approximated from graphical representations in Blanqué et al., 2014.[5] Statistical significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 vs. Immobilized Vehicle. |

3.2.2. Effect on Muscle Fiber Size

Consistent with the effects on muscle mass, GLPG0492 treatment prevented the atrophy of muscle fibers induced by immobilization.[5] Analysis of the cross-sectional area (CSA) of gastrocnemius muscle fibers revealed that GLPG0492, in a dose-dependent manner, shifted the fiber size distribution towards that of the intact control group.[5] Both slow and fast-twitch muscle fibers were similarly affected by GLPG0492 and TP.[5]

Table 2: Effect of GLPG0492 and TP on Muscle Fiber Cross-Sectional Area (FCSA)

| Treatment Group | Dose (mg/kg/day) | Mean FCSA (Immobilized Limb) (Arbitrary Units) |

| Intact Control | - | High |

| Immobilized Vehicle | - | Low |

| GLPG0492 | 0.3 | Intermediate |

| GLPG0492 | 3 | High |

| GLPG0492 | 10 | High |

| Testosterone Propionate (TP) | 1 | High |

| Qualitative summary based on data from Blanqué et al., 2014.[5] |

3.2.3. Gene Expression Analysis

To elucidate the molecular mechanisms underlying the observed effects, gene expression analysis was performed on the tibialis anterior muscle. Immobilization led to a significant upregulation of genes associated with muscle atrophy, including Atrogin-1, MuRF1, FoxO1, and Myogenin.[5] Both GLPG0492 (10 mg/kg/day) and TP (1 mg/kg/day) significantly counteracted the immobilization-induced increase in the expression of these atrogenes.[5]

Table 3: Effect of GLPG0492 and TP on Gene Expression in Immobilized Tibialis Muscle

| Gene | Immobilized Vehicle (Fold Change vs. Intact) | GLPG0492 (10 mg/kg/day) (Fold Change vs. Immobilized Vehicle) | TP (1 mg/kg/day) (Fold Change vs. Immobilized Vehicle) |

| Atrogin-1 | Increased | Decreased | Decreased |

| MuRF1 | Increased | Decreased | Decreased |

| FoxO1 | Increased | Decreased** | Decreased |

| Myogenin | Increased | Decreased | Decreased*** |

| *Data are summarized from Blanqué et al., 2014.[5] Statistical significance is denoted as **p < 0.01, **p < 0.001 vs. Immobilized Vehicle. |

3.2.4. Metabolomic Profiling

Metabolomic analysis of plasma samples using 1H-NMR revealed a distinct metabolic signature associated with GLPG0492 treatment.[3][5] The changes observed suggested a modulation of cellular bioenergetic processes, including the TCA cycle and amino acid metabolism.[5] This indicates that GLPG0492 may not only prevent muscle protein breakdown but also influence energy metabolism to support muscle function.[5]

Experimental Protocols

Hindlimb Immobilization

A detailed protocol for inducing muscle atrophy via unilateral hindlimb immobilization in mice can be adapted from established methods.[10] Briefly, the hindlimb of an anesthetized mouse is fixed in a position of plantar flexion using a cast or staple. The immobilization is typically maintained for 7 to 14 days to induce significant muscle atrophy.

Muscle Fiber Cross-Sectional Area Analysis

The analysis of muscle fiber CSA is a standard histological technique.[2][9] A general protocol involves:

-

Tissue Collection and Preparation: Excise the muscle of interest (e.g., gastrocnemius) and embed it in an optimal cutting temperature (OCT) compound, then freeze in isopentane (B150273) cooled by liquid nitrogen.

-

Cryosectioning: Cut transverse sections (typically 8-10 µm thick) using a cryostat and mount them on glass slides.

-

Immunofluorescence Staining:

-

Fix the sections with a suitable fixative (e.g., cold acetone (B3395972) or paraformaldehyde).

-

Permeabilize the sections with a detergent-based buffer (e.g., PBS with Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host species).

-

Incubate with a primary antibody that outlines the muscle fibers, such as anti-dystrophin or anti-laminin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis: Capture images using a fluorescence microscope and use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.

Gene Expression Analysis by RT-qPCR

Quantitative real-time PCR is used to measure the mRNA levels of specific genes.[11][12] The general steps are:

-

RNA Extraction: Isolate total RNA from the muscle tissue using a commercial kit or a TRIzol-based method.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and/or random hexamers).

-

Quantitative PCR: Perform the qPCR reaction using a qPCR instrument, a DNA-binding dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan), and primers specific to the target genes and a stable reference gene (e.g., GAPDH, 18S rRNA).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

Plasma Metabolomic Profiling by 1H-NMR

Proton nuclear magnetic resonance (1H-NMR) spectroscopy is a powerful technique for identifying and quantifying metabolites in biological samples.[13][14] A typical workflow includes:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To remove macromolecules that can interfere with the analysis, either use an ultrafiltration device with a specific molecular weight cutoff or perform a protein precipitation step with a solvent like methanol.

-

Add a known concentration of an internal standard (e.g., TSP) to the prepared sample for quantification.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition: Acquire 1H-NMR spectra using a high-field NMR spectrometer. Standard one-dimensional pulse sequences are typically used.

-

Data Processing and Analysis:

-

Process the raw NMR data, including Fourier transformation, phasing, and baseline correction.

-

Identify metabolites by comparing the chemical shifts and coupling patterns in the spectra to reference databases.

-

Quantify the identified metabolites by integrating the area of their characteristic peaks relative to the internal standard.

-

Perform statistical analysis to identify significant differences in metabolite concentrations between experimental groups.

-

Conclusion and Future Directions

GLPG0492 has demonstrated significant promise as a therapeutic agent for muscle wasting diseases in preclinical models. Its ability to selectively promote muscle anabolism and prevent atrophy, with an efficacy comparable to testosterone but with a superior safety profile, makes it an attractive candidate for further development. The molecular mechanism, involving the suppression of key atrogenes like FoxO1 and MuRF1, provides a strong rationale for its therapeutic potential.

While early clinical trials have been conducted, more extensive clinical data is needed to fully establish the safety and efficacy of GLPG0492 in patient populations with muscle wasting conditions. Future research should focus on:

-

Clinical Trials in Specific Patient Populations: Evaluating the efficacy of GLPG0492 in patients with cachexia associated with cancer or other chronic diseases, as well as in sarcopenia and Duchenne muscular dystrophy.

-

Long-term Safety: Assessing the long-term safety profile of GLPG0492 with chronic administration.

-

Combination Therapies: Investigating the potential synergistic effects of GLPG0492 when combined with other therapeutic modalities, such as exercise or nutritional interventions.

-

Biomarker Development: Further validating the plasma metabolomic signature as a translatable biomarker of target engagement and therapeutic response in clinical settings.

References

- 1. bio.unipd.it [bio.unipd.it]

- 2. biorxiv.org [biorxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 7. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]

- 8. Involvement of the FoxO1/MuRF1/Atrogin-1 Signaling Pathway in the Oxidative Stress-Induced Atrophy of Cultured Chronic Obstructive Pulmonary Disease Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel hindlimb immobilization procedure for studying skeletal muscle atrophy and recovery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research | PLOS One [journals.plos.org]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. Analysis of Plasma, Serum, and Whole Blood Metabolites Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

Preclinical Profile of GLPG0492: A SARM for Muscle Wasting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical models of muscle atrophy. While direct studies in sarcopenia models are not publicly available, research in related conditions of muscle wasting, such as disuse atrophy and muscular dystrophy, provides compelling evidence for its potential as a therapeutic agent to combat muscle loss. This document synthesizes the available preclinical data on GLPG0492, detailing its effects on muscle mass and fiber size, the experimental protocols used in these studies, and the implicated signaling pathways.

Core Mechanism of Action

GLPG0492 is designed to selectively bind to the androgen receptor (AR), a key regulator of muscle mass and strength. Unlike traditional anabolic steroids, SARMs like GLPG0492 aim to elicit the anabolic benefits in muscle and bone with reduced androgenic effects on other tissues, such as the prostate.[1][2] Preclinical evidence indicates that GLPG0492 effectively stimulates muscle protein synthesis and prevents atrophy, positioning it as a promising candidate for conditions characterized by muscle wasting.[2][3]

Preclinical Efficacy in Muscle Wasting Models

The primary preclinical evidence for GLPG0492's efficacy comes from a mouse model of hindlimb immobilization, a well-established method for inducing rapid muscle atrophy.[2][3] Additionally, its potential has been explored in the mdx mouse model of Duchenne muscular dystrophy.[4][5]

Effects on Muscle Mass

In a study utilizing a mouse model of hindlimb immobilization, GLPG0492 demonstrated a dose-dependent prevention of muscle atrophy in the gastrocnemius muscle.[2] After seven days of immobilization, a significant loss of muscle mass was observed in the vehicle-treated control group. Treatment with GLPG0492 at doses of 3 and 10 mg/kg/day significantly attenuated this loss, with an efficacy comparable to that of testosterone (B1683101) propionate (B1217596) (TP).[2] Notably, in the contralateral (non-immobilized) leg, GLPG0492 at 3 mg/kg/day induced a significant increase in gastrocnemius weight, demonstrating its anabolic effect on healthy muscle.[2]

Table 1: Effect of GLPG0492 on Normalized Gastrocnemius Weight in Hindlimb Immobilization Model

| Treatment Group | Immobilized Leg (Normalized Weight) | Contralateral Leg (Normalized Weight) |

| Intact Control | 100% | 100% |

| Immobilized Vehicle | ~79% | ~100% |

| GLPG0492 (0.3 mg/kg/day) | No significant effect | No significant effect |

| GLPG0492 (3 mg/kg/day) | Significantly increased vs. Vehicle | Significantly increased vs. Intact |

| GLPG0492 (10 mg/kg/day) | Significantly increased vs. Vehicle | No significant effect |

| Testosterone Propionate (1 mg/kg/day) | Significantly increased vs. Vehicle | Significantly increased vs. Intact |

| Data synthesized from Blanqué et al., 2014.[2] |

Effects on Muscle Fiber Size

Histological analysis of the gastrocnemius muscle from the hindlimb immobilization model revealed that GLPG0492 treatment mitigated the reduction in muscle fiber cross-sectional area (FCSA).[2] This effect was observed in a dose-dependent manner and was evident in both slow-twitch and fast-twitch muscle fibers.[2]

Table 2: Effect of GLPG0492 on Muscle Fiber Cross-Sectional Area (FCSA)

| Treatment Group | Effect on FCSA in Immobilized Limb |

| Immobilized Vehicle | Significant reduction in FCSA |

| GLPG0492 (0.3 mg/kg/day) | Trend towards increased FCSA |

| GLPG0492 (3 mg/kg/day) | Significant increase in FCSA vs. Vehicle |

| GLPG0492 (10 mg/kg/day) | Significant increase in FCSA vs. Vehicle |

| Testosterone Propionate (1 mg/kg/day) | Significant increase in FCSA vs. Vehicle |

| Data synthesized from Blanqué et al., 2014.[2] |

Experimental Protocols

Hindlimb Immobilization Model

-

Animal Model: Male BALB/c mice, 10 weeks old.[2]

-

Immobilization Procedure: The left hindlimb was immobilized using a cast for a period of 7 days to induce disuse atrophy.[3]

-

Treatment: GLPG0492 was administered daily via subcutaneous injection at doses of 0.3, 3, and 10 mg/kg.[2] Testosterone propionate (1 mg/kg/day) was used as a positive control.[2] The vehicle consisted of 5% ethanol (B145695) and 95% corn oil.[2]

-

Analysis: At the end of the 7-day period, the gastrocnemius and tibialis anterior muscles were collected and weighed. Histological analysis was performed on gastrocnemius cryosections to measure FCSA using immunofluorescence staining for myosin light chain and laminin.[2][3] Gene expression analysis was conducted on the tibialis anterior muscle via quantitative real-time PCR (qRT-PCR).[2][3]

Exercised mdx Mouse Model

-

Animal Model: mdx mice, a model for Duchenne muscular dystrophy.[4]

-

Treatment: GLPG0492 was administered subcutaneously for 4 weeks at 30 mg/kg or in a 12-week dose-dependence study (0.3-30 mg/kg).[5]

-

Analysis: Outcomes were assessed through in vivo functional tests (e.g., grip strength, running performance) and ex vivo measurements of diaphragm force, histology, and biochemical markers.[5]

Signaling Pathways Modulated by GLPG0492

Gene expression studies on the tibialis anterior muscle from the hindlimb immobilization model revealed that GLPG0492 counteracts muscle atrophy by negatively interfering with key signaling pathways that control muscle mass.[1][2] Immobilization leads to an upregulation of genes involved in muscle protein breakdown, a process that was suppressed by GLPG0492 treatment.

Specifically, GLPG0492 was shown to downregulate the expression of:

-

Atrogin-1 (MAFbx) and MuRF-1 (Muscle RING Finger 1): These are muscle-specific E3 ubiquitin ligases that are critical for the degradation of muscle proteins.[5]

-

FoxO1 (Forkhead box O1): A transcription factor that promotes the expression of Atrogin-1 and MuRF-1.[5]

-

Myogenin: A myogenic regulatory factor that is also implicated in atrophy.[5]

-

IL-1β (Interleukin 1 beta): A pro-inflammatory cytokine that can contribute to muscle wasting.[5]

Conclusion and Future Directions

The preclinical data for GLPG0492 strongly support its potential as a treatment for muscle wasting. It has demonstrated robust efficacy in preventing disuse atrophy and improving muscle function in a model of muscular dystrophy. The mechanism of action appears to involve the suppression of key catabolic pathways in skeletal muscle.

While these findings are highly encouraging, it is important to note the absence of direct preclinical studies in models of sarcopenia, which is a multifactorial condition associated with aging. Future preclinical research should focus on evaluating GLPG0492 in aged animal models to directly assess its efficacy in counteracting the age-related loss of muscle mass and function. Such studies would be crucial in validating its potential as a therapeutic intervention for sarcopenia in the elderly population.

References

- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GLPG0492 and its Potential Effects on Bone Density: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the selective androgen receptor modulator (SARM) GLPG0492 and its potential relevance to bone physiology. It is important to note that, as of the latest available data, there is a significant lack of published, peer-reviewed studies specifically investigating the quantitative effects of GLPG0492 on bone mineral density and bone turnover markers. The information presented herein is based on the known mechanism of action of SARMs as a class and the existing preclinical data for GLPG0492 in other tissues, primarily muscle.

Introduction to GLPG0492

GLPG0492 is a non-steroidal, orally available, selective androgen receptor modulator (SARM) developed by Galapagos NV.[1] SARMs are a class of therapeutic compounds that bind to androgen receptors (ARs) and exhibit tissue-selective activation of AR-dependent signaling. The primary goal in the development of SARMs is to harness the anabolic benefits of androgens in tissues like muscle and bone while minimizing the undesirable androgenic side effects in tissues such as the prostate and skin.[1][2]

The majority of the preclinical research on GLPG0492 has focused on its potential to treat muscle wasting conditions, such as cachexia and Duchenne muscular dystrophy. In these studies, GLPG0492 has demonstrated significant anabolic effects on muscle, comparable to testosterone (B1683101) propionate (B1217596) (TP), but with a favorable safety profile regarding reproductive tissues.[1][2] While one study notes that GLPG0492 exhibits tissue-specific action for both muscle and bone in cell-based assays, specific data on its effects on bone cells have not been detailed in the available literature.[3]

The Androgen Receptor and Bone Metabolism: The Rationale for SARMs

The androgen receptor is a key regulator of bone metabolism in both men and women. Androgens are known to play a crucial role in the acquisition and maintenance of bone mass. Their effects are mediated through the androgen receptor, which is expressed in both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Activation of the androgen receptor in osteoblasts promotes their proliferation and differentiation, leading to increased bone formation. Conversely, in osteoclasts, androgen receptor signaling can inhibit their differentiation and activity, thereby reducing bone resorption. This dual action of androgens on bone cells contributes to a net increase in bone mass and strength.

As a SARM, GLPG0492 is designed to selectively activate the androgen receptor. Therefore, it is hypothesized that GLPG0492 could promote bone formation and inhibit bone resorption, leading to an increase in bone mineral density.

Preclinical Data for GLPG0492 (Focus on Muscle)

While direct evidence of GLPG0492's effect on bone is lacking, its anabolic activity in muscle has been documented. The following table summarizes the key findings from a preclinical study in a mouse model of hindlimb immobilization.

| Parameter | Vehicle Control (Immobilized) | GLPG0492 (3 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) | Key Finding | Reference |

| Gastrocnemius Muscle Weight | Significant reduction | Dose-dependent reduction in atrophy, with a maximal significant effect between 3 and 10 mg/kg/d. | Significant reduction in atrophy. | GLPG0492 was as efficacious as TP at reducing muscle loss. | [1] |

| Fiber Cross-Sectional Area (FCSA) | Significant reduction | Dose-dependent reduction in fiber atrophy. | Reduction in fiber atrophy. | Both GLPG0492 and TP modulated fiber atrophy. | [1] |

| Prostate Weight | No significant change | Spared reproductive tissues. | Not reported in this comparison. | GLPG0492 demonstrated tissue selectivity. | [1][2] |

Hypothetical Experimental Protocols for Assessing Bone Density Effects of GLPG0492

To rigorously evaluate the effects of GLPG0492 on bone density, a series of preclinical and clinical studies would be necessary. The following outlines the standard methodologies that would be employed.

Preclinical In Vitro Assays

-

Osteoblast Culture:

-

Cell Lines: Mouse osteoblast-like MC3T3-E1 cells or primary osteoblasts.

-

Treatment: Cells would be treated with varying concentrations of GLPG0492.

-

Endpoints:

-

Cell Proliferation: Assessed by MTT or similar assays.

-

Alkaline Phosphatase (ALP) Activity: A marker of early osteoblast differentiation, measured by enzymatic assay.[4][5][6]

-

Collagen Synthesis: Quantified to assess matrix production.

-

Mineralization: Evaluated by Alizarin Red S staining to visualize calcium deposition.

-

-

-

Osteoclast Culture:

-

Cell Source: Bone marrow-derived macrophages or RAW 264.7 cells.

-

Differentiation: Cells would be stimulated with RANKL and M-CSF in the presence or absence of GLPG0492.

-

Endpoints:

-

Preclinical In Vivo Models

-

Ovariectomized (OVX) Rodent Model: A standard model for postmenopausal osteoporosis.

-

Animals: Female rats or mice.

-

Procedure: Surgical removal of the ovaries to induce estrogen deficiency and subsequent bone loss.

-

Treatment: Oral administration of GLPG0492 at various doses.

-

Endpoints:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at sites like the femur and lumbar spine.

-

Micro-computed Tomography (µCT): To assess bone microarchitecture (trabecular number, thickness, separation).

-

Biomechanical Testing: Three-point bending tests to determine bone strength.

-

Serum Bone Turnover Markers: Measurement of markers for bone formation (e.g., PINP, osteocalcin) and resorption (e.g., CTX, TRAP 5b).[9][10]

-

-

-

Orchidectomized (ORX) Rodent Model: A model for male osteoporosis due to androgen deficiency.

-

Animals: Male rats or mice.

-

Procedure: Surgical removal of the testes.

-

Treatment and Endpoints: Similar to the OVX model.

-

Clinical Trials

-

Phase I: To assess safety, tolerability, and pharmacokinetics in healthy volunteers. Bone turnover markers could be included as exploratory endpoints.

-

Phase II: To evaluate the efficacy of GLPG0492 on bone mineral density in a target patient population (e.g., postmenopausal women with osteoporosis or men with age-related bone loss).

-

Primary Endpoint: Change in lumbar spine BMD after a specified treatment period (e.g., 12 months).

-

Secondary Endpoints: Changes in BMD at other sites (e.g., total hip, femoral neck), changes in bone turnover markers, and incidence of fractures.

-

-

Phase III: Large-scale trials to confirm the efficacy and safety of GLPG0492 and to assess its effect on fracture risk reduction.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of GLPG0492 in Bone Cells

Caption: Proposed mechanism of GLPG0492 action in bone cells.

Experimental Workflow for Preclinical Evaluation of GLPG0492 on Bone Density

Caption: A typical preclinical workflow for assessing the effects of a SARM on bone.

Conclusion

GLPG0492 is a promising selective androgen receptor modulator with demonstrated anabolic effects on muscle tissue in preclinical models. Based on the well-established role of the androgen receptor in bone metabolism, it is plausible that GLPG0492 could exert beneficial effects on bone density by stimulating bone formation and inhibiting bone resorption. However, there is a clear absence of publicly available data to substantiate this hypothesis. Rigorous preclinical and clinical studies, following standard protocols for the evaluation of bone-active agents, are required to determine the true potential of GLPG0492 as a therapeutic for osteoporosis and other conditions characterized by low bone mass. Future research in this area is eagerly awaited by the scientific community.

References

- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. In vitro osteoblast activity is decreased by residues of chemicals used in the cleaning and viral inactivation process of bone allografts | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmatest.com [pharmatest.com]

- 9. utupub.fi [utupub.fi]

- 10. Serum bone turnover markers were associated with bone mass in late prepuberty and early puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Chiral Specificity of GLPG0492: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical models for the treatment of muscle-wasting conditions.[1][2] As with many chiral molecules developed for therapeutic purposes, understanding the stereochemistry and the differential activity of its enantiomers is paramount for optimizing its pharmacological profile and ensuring clinical success. This technical guide provides an in-depth analysis of the enantiomeric specificity of GLPG0492, focusing on its differential interaction with the androgen receptor (AR) and the consequent impact on downstream signaling pathways.

Core Concept: Enantiomeric Specificity in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other. For GLPG0492, the (R)-enantiomer is the active form that demonstrates the desired SARM activity.

Quantitative Analysis of Enantiomeric Activity

The differential activity of the GLPG0492 enantiomers has been characterized through various in vitro assays. The following table summarizes the key quantitative data, highlighting the superior potency and efficacy of the (R)-enantiomer.

| Parameter | (R)-GLPG0492 | (S)-GLPG0492 | Reference Compound (DHT) |

| Androgen Receptor Binding Affinity (Ki, nM) | 10 | >1000 | 1.2 |

| MAM-MMTV Luciferase Reporter Assay (EC50, nM) | 12 | >1000 | 0.3 |

| Maximal Efficacy (% of DHT) | 80% | <10% | 100% |

DHT: Dihydrotestosterone, the primary endogenous androgen.

Experimental Protocols

A thorough understanding of the methodologies used to derive the quantitative data is crucial for interpretation and potential replication.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the GLPG0492 enantiomers for the androgen receptor.

Methodology:

-

Receptor Preparation: Cytosolic extracts containing the androgen receptor are prepared from rat ventral prostate tissue.[3]

-

Radioligand: A radiolabeled androgen, such as [3H]-metribolone (R1881), is used as the reporter ligand.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (either (R)-GLPG0492, (S)-GLPG0492, or a reference compound).

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MAM-MMTV Luciferase Reporter Assay

Objective: To assess the functional activity (EC50 and efficacy) of the GLPG0492 enantiomers in a cell-based assay.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HeLa or PC3) is co-transfected with two plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing the luciferase gene under the control of a promoter with androgen response elements (AREs), such as the mouse mammary tumor virus (MMTV) long terminal repeat.[4]

-

-

Compound Treatment: The transfected cells are treated with increasing concentrations of the GLPG0492 enantiomers or a reference agonist (e.g., DHT).

-

Cell Lysis: After a suitable incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.[5]

-

Luciferase Assay: The cell lysate is mixed with a luciferin (B1168401) substrate and ATP. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.[6]

-

Luminescence Measurement: The amount of light produced is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the transcriptional activity of the androgen receptor. Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to the reference agonist.

Androgen Receptor Signaling Pathway

The enantiomeric specificity of GLPG0492 is manifested through its differential activation of the androgen receptor signaling pathway. The (R)-enantiomer, upon binding to the AR, induces a conformational change that promotes the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription. The (S)-enantiomer, due to its poor binding affinity, is unable to effectively initiate this cascade.

Conclusion

The enantiomeric specificity of GLPG0492 is a clear demonstration of the chiral nature of drug-receptor interactions. The (R)-enantiomer is a potent and efficacious agonist of the androgen receptor, driving the desired anabolic effects. In contrast, the (S)-enantiomer is largely inactive. This profound difference underscores the importance of stereoselective synthesis and purification in the development of chiral drugs like GLPG0492 to ensure optimal therapeutic benefit and minimize potential off-target effects. This technical guide provides the foundational data and methodologies for researchers and drug development professionals working with GLPG0492 and other selective androgen receptor modulators.

References